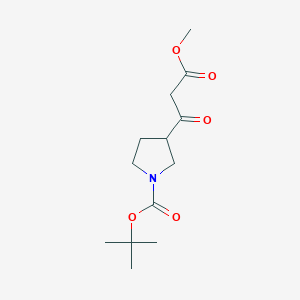

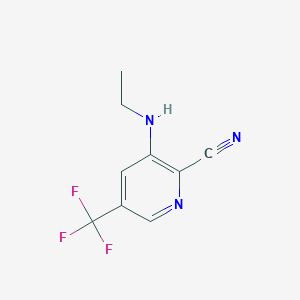

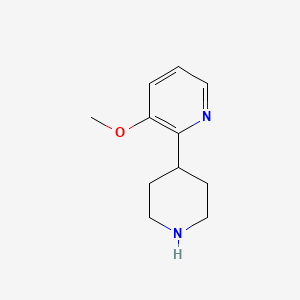

![molecular formula C10H9ClF3N3 B1407350 [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride CAS No. 1354783-58-6](/img/structure/B1407350.png)

[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This yields 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yields corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

The empirical formula of the compound is C11H10F3N3 . Its molecular weight is 241.21 .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Imidazole derivatives, including our compound of interest, have been studied for their antibacterial properties. They act by targeting and disrupting bacterial cell membranes or interfering with essential enzymes within bacterial cells. This makes them potential candidates for developing new antibacterial drugs, especially in the face of increasing antibiotic resistance .

Antifungal Treatments

Similar to their antibacterial action, imidazole compounds can also serve as antifungal agents. They can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting their antifungal effects. This application is particularly relevant in treating infections caused by fungi such as Candida .

Anticancer Therapeutics

Imidazole derivatives have shown promise in cancer therapy due to their ability to interfere with the function of various enzymes that are overexpressed in cancer cells. For instance, they can inhibit the enzyme telomerase, which is involved in cellular immortality, a hallmark of cancer cells .

Anti-inflammatory and Analgesic

The anti-inflammatory and analgesic properties of imidazole derivatives stem from their ability to modulate the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. This makes them useful in the development of drugs to treat conditions like arthritis and other inflammatory diseases .

Antiviral Agents

Imidazole compounds can act as antiviral agents by inhibiting viral replication. They can target viral enzymes or disrupt the viral life cycle at various stages, offering a potential pathway for the development of new antiviral drugs, especially for viruses that have developed resistance to current treatments .

Coordination Chemistry and Material Science

Imidazole derivatives can form coordination complexes with metals, leading to applications in material science. These complexes can have unique electronic, magnetic, or catalytic properties, making them suitable for use in sensors, catalysts, or as components in electronic devices .

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the wide range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

The compound has a molecular weight of 443503, a density of 13±01 g/cm3, and a boiling point of 7200±550 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Based on the known activities of imidazole derivatives, it can be inferred that the compound could potentially have a range of effects depending on the specific biological context .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride. The compound has a storage condition of 2-8℃, dry, sealed , suggesting that it may be sensitive to moisture and temperature.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-imidazol-1-yl-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(14)1-2-9(8)16-4-3-15-6-16;/h1-6H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIPSMBFAVJABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)N2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

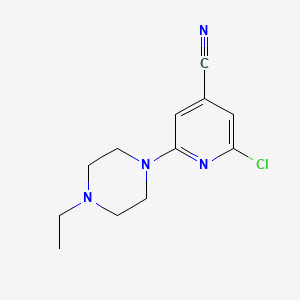

![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)